(2-Methylphenyl)methylazanium chloride
Description
(2-Methylphenyl)methylazanium chloride is a specific example of a secondary benzylic amine hydrochloride salt. Its structure features a benzyl (B1604629) group substituted at the ortho position with a methyl group, and the nitrogen atom is further substituted with a methyl group, forming a secondary ammonium (B1175870) cation. The chloride anion balances the positive charge. This compound serves as a valuable model for understanding the properties and reactivity of substituted amine salts.
Amine hydrohalides, including hydrochlorides, are a significant class of compounds in chemistry. They are salts formed from the reaction of an amine with a hydrogen halide, such as hydrogen chloride (HCl). This conversion from a free amine to its salt form is a fundamental and widely utilized strategy for several reasons:
Enhanced Stability and Handling: Many free amines are volatile, air-sensitive, or oily liquids. Converting them into their crystalline hydrohalide salts increases their stability, reduces their volatility, and makes them easier to handle, purify, and store.
Increased Water Solubility: While the parent amines often have limited solubility in water, their hydrohalide salts are typically highly water-soluble, which is advantageous for various applications, including in biological systems and certain reaction media.
Structural Characteristics: In the solid state, amine hydrohalides exhibit distinct structural features dominated by hydrogen bonding. The ammonium cation (N⁺-H) acts as a hydrogen bond donor, forming interactions with the halide anion (X⁻), creating N⁺-H···X⁻ networks. researchgate.netcdnsciencepub.com The nature and strength of these hydrogen bonds influence the crystal lattice and physical properties of the salt. For this compound, the presence of the bulky 2-methylphenyl group can sterically influence the crystal packing and the specifics of the hydrogen-bonding network.
The properties of this compound are understood within this general framework. It is a solid, water-soluble compound that provides a stable source of the N-methyl-2-methylbenzylamine cation for chemical reactions.
Table 1: Physicochemical Properties of the Parent Amine and Related Compounds
| Property | Value (for parent amine: N-methyl-2-methylbenzylamine) | Data Type |
|---|---|---|
| Molecular Formula | C₉H₁₃N | Calculated |
| Molecular Weight | 135.21 g/mol | Calculated |
| Boiling Point | 199-200 °C (approx.) | Experimental (Predicted) |
Note: Specific experimental data for this compound is not widely available. The table presents data for the parent free amine, which is the precursor to the chloride salt.
The utility of this compound and its parent amine extends to both the construction of complex molecules and the fundamental study of reaction pathways.
Role in Organic Synthesis: Substituted benzylamines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. sincerechemicals.com The N-benzyl group is often employed as a protecting group for primary or secondary amines. It can be readily introduced and later removed under specific conditions, such as catalytic hydrogenolysis. wikipedia.org
The synthesis of the parent amine, N-methyl-2-methylbenzylamine, can be achieved through several standard methods of amine synthesis:
Reductive Amination: This is a common method involving the reaction of 2-methylbenzaldehyde (B42018) with methylamine (B109427) in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or catalytic hydrogenation). This process forms the secondary amine, which can then be treated with HCl to precipitate the desired chloride salt.
N-Alkylation: This involves the reaction of 2-methylbenzylamine (B130908) with a methylating agent, such as methyl iodide or dimethyl sulfate. sincerechemicals.com
Once formed, the this compound can be used as a stable precursor in reactions where the N-methyl-2-methylbenzylamine moiety is required. The ortho-methyl group can influence the conformational preferences and reactivity of the molecule, which can be exploited in stereoselective synthesis.
Utility in Mechanistic Inquiry: Substituted benzylamines are excellent substrates for studying the mechanisms of chemical reactions. The electronic and steric effects of substituents on the phenyl ring can be systematically varied to probe how these changes affect reaction rates and pathways. This approach is fundamental to the field of physical organic chemistry.
For instance, in oxidation reactions of benzylamines to the corresponding benzaldehydes, the presence of an ortho-methyl group, as in this compound, can provide insight into:
Steric Effects: The ortho-substituent can hinder the approach of a reagent to the benzylic C-H bond or the nitrogen atom, potentially slowing down the reaction compared to its meta- or para-substituted isomers.
Electronic Effects: The methyl group is weakly electron-donating, which can influence the stability of intermediates (such as carbocations or radicals) that may form at the benzylic position during the reaction.
By comparing the reaction kinetics of 2-methylbenzylamine derivatives with those of other substituted benzylamines, researchers can dissect the electronic and steric factors that govern the reaction mechanism. researchgate.net
Table 2: Key Identifiers for this compound
| Identifier | Name / Value |
|---|---|
| IUPAC Name | N-methyl-1-(2-methylphenyl)methanaminium chloride |
| Parent Amine | N-methyl-2-methylbenzylamine |
| Parent Amine CAS | 1665-47-0 |
| Molecular Formula | C₉H₁₄ClN |
Structure
3D Structure of Parent
Properties
CAS No. |
14865-38-4 |
|---|---|
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
InChI Key |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
Canonical SMILES |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of 2 Methylphenyl Methylazanium Chloride and Structural Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by probing the magnetic environments of atomic nuclei such as protons (¹H) and carbon-13 (¹³C).
The ¹H and ¹³C NMR spectra of (2-Methylphenyl)methylazanium chloride are predicted to show distinct signals corresponding to each unique hydrogen and carbon environment in the molecule. The presence of the positively charged nitrogen atom and the ortho-methyl group on the aromatic ring significantly influences the chemical shifts.
Proton (¹H) NMR: The predicted ¹H NMR spectrum would feature signals for the aromatic protons, the benzylic methylene (B1212753) (CH₂) protons, the N-methyl (N-CH₃) protons, and the aryl-methyl (Ar-CH₃) protons. The positively charged azanium group causes significant deshielding (a downfield shift) of adjacent protons, particularly the N-methyl and benzylic protons, compared to its neutral amine precursor. The four protons on the substituted benzene (B151609) ring are chemically non-equivalent and are expected to produce a complex multiplet pattern in the aromatic region.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Six distinct signals are expected for the eight carbon atoms due to the molecule's lack of symmetry. The carbons directly attached to the nitrogen (benzylic and N-methyl) will be shifted downfield. The aromatic region will display six unique signals, with their chemical shifts influenced by the electronic effects of both the methyl and the methylazaniummethyl substituents.
Below are the predicted chemical shifts (δ) in parts per million (ppm) for this compound, based on data from structural analogs.
| Predicted ¹H and ¹³C NMR Data for this compound | ||
|---|---|---|
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Ar-CH₃ | ~2.40 (s, 3H) | ~19.0 |
| N-CH₃ | ~2.85 (s, 3H) | ~35.0 |
| Ar-CH₂-N⁺ | ~4.40 (s, 2H) | ~55.0 |
| Ar-H (4 protons) | ~7.20 - 7.50 (m) | - |
| Ar-C (C2-CH₃) | - | ~137.0 |
| Ar-C (C1-CH₂) | - | ~130.0 |
| Ar-C (other 4 carbons) | - | ~127.0 - 132.0 |
To unambiguously assign the proton and carbon signals, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For this compound, key correlations would be observed among the four neighboring protons on the aromatic ring, helping to delineate their specific positions. A correlation between the benzylic CH₂ protons and the ammonium (B1175870) proton (N⁺-H), if observable, could also be present.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment maps protons to their directly attached carbons, providing definitive C-H assignments. The expected correlations are:
The aromatic proton signals (~7.20-7.50 ppm) would correlate with the aromatic carbon signals (~127.0-132.0 ppm).
The benzylic CH₂ signal (~4.40 ppm) would correlate with the benzylic carbon signal (~55.0 ppm).
The N-CH₃ proton signal (~2.85 ppm) would correlate with the N-CH₃ carbon signal (~35.0 ppm).
The Ar-CH₃ proton signal (~2.40 ppm) would correlate with the Ar-CH₃ carbon signal (~19.0 ppm).
These 2D techniques would provide a comprehensive and verified assignment of the entire molecular structure in solution.
Vibrational Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum is particularly sensitive to polar bonds. For this compound, the key expected absorption bands would confirm the presence of its characteristic functional groups.
| Predicted FT-IR Vibrational Frequencies | |
|---|---|
| Frequency (cm⁻¹) | Vibrational Assignment |
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2850 | Aliphatic C-H Stretch (Aryl-CH₃, N-CH₃, CH₂) |
| ~2700 | N⁺-H Stretch (often broad) |
| 1605, 1490, 1450 | Aromatic C=C Ring Stretching |
| 1470 - 1440 | CH₂ Scissoring and CH₃ Asymmetric Bending |
| ~1380 | CH₃ Symmetric Bending |
| ~750 | C-H Out-of-Plane Bending (characteristic of ortho-disubstitution) |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar, symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations.
| Predicted Raman Vibrational Frequencies | |
|---|---|
| Frequency (cm⁻¹) | Vibrational Assignment |
| 3100 - 3000 | Aromatic C-H Stretch (strong) |
| 3000 - 2850 | Aliphatic C-H Stretch (strong) |
| ~1605 | Aromatic C=C Ring Stretching |
| ~1000 | Symmetric Aromatic Ring Breathing Mode (characteristically strong) |
| ~800 | Aromatic Ring Trigonal Bending |
In the absence of experimental data, computational chemistry provides a powerful tool for predicting vibrational spectra. Methods such as Density Functional Theory (DFT), often using basis sets like 6-31G(d,p), can be employed to perform geometry optimization and frequency calculations. These calculations yield a set of normal vibrational modes, along with their corresponding frequencies and intensities for both IR and Raman spectra.
The theoretically predicted frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to achieve better agreement with experimental data. Such theoretical analysis would not only predict the peak positions for this compound but also provide a detailed description of the atomic motions involved in each vibrational mode, aiding in the definitive assignment of experimental spectra once they become available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Elucidation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of aromatic compounds like substituted anilinium salts. The absorption of UV or visible light by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the electronic transitions within the molecule, particularly those involving π-electrons in the benzene ring.
For anilinium compounds, the UV-Vis spectrum is typically characterized by absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the ring. For instance, upon mixing electron-donating groups, such as alkyl or amino groups, with electron-accepting groups, new absorption bands can appear, indicating electron donor-acceptor (EDA) interactions. nih.gov In substituted anilines, sharp UV absorption peaks between 340 and 355 nm have been assigned to the n→π* transition. researchgate.net The protonation of the amino group to form an anilinium ion, and the presence of various substituents, can cause shifts in these absorption bands (either to longer wavelengths, known as a bathochromic or red shift, or to shorter wavelengths, a hypsochromic or blue shift). These shifts provide insight into how modifications to the molecular structure affect the electronic energy levels.
Mass Spectrometry and Elemental Analysis for Molecular Confirmation
Mass spectrometry (MS) and elemental analysis are fundamental techniques for confirming the molecular formula and weight of a synthesized compound.
Mass Spectrometry: This technique measures the mass-to-charge ratio (m/z) of ionized molecules. For a salt like a substituted anilinium chloride, soft ionization techniques such as electrospray ionization (ESI) are typically employed. ESI allows the intact cation, in this case, the substituted anilinium ion, to be observed in the gas phase. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the cation. High-resolution mass spectrometry (HRMS) can determine the mass with very high precision, which allows for the unambiguous determination of the elemental composition of the ion. nih.gov Further analysis of fragmentation patterns, if any, can provide additional structural information.
Elemental Analysis: This method provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) within a pure sample. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's elemental composition and purity.
| Analysis Type | Expected Outcome |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the cation, confirming its elemental formula. |
| Elemental Analysis | Determines the percentage of C, H, N, and other elements, which should match the calculated values for the proposed formula. |
X-ray Diffraction Studies and Crystal Structure Analysis of 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate
Determination of Solid-State Molecular Conformations
The crystal structure of 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate reveals that the organic cation is largely planar. researchgate.net The root-mean-square (r.m.s.) deviation of its non-hydrogen atoms (excluding the two methyl groups) is a mere 0.0045 Å, indicating a high degree of planarity. The methyl carbons are situated slightly out of this plane. researchgate.net Such conformational details are crucial for understanding the molecule's steric and electronic properties.
Analysis of Intermolecular Interactions (e.g., N—H⋯Cl, C—H⋯O, C—H⋯Cl Hydrogen Bonds)
The crystal packing of this anilinium salt is dominated by an extensive network of hydrogen bonds. These non-covalent interactions are critical in directing the supramolecular architecture of the crystal. The primary interactions observed are of the types O—H⋯Cl and N—H⋯Cl, where the hydroxyl and anilinium groups act as hydrogen-bond donors and the chloride anions act as acceptors. researchgate.net
In the crystal lattice, the cations and anions are connected through these hydrogen bonds, forming chains and more complex motifs. For example, the interplay of O—H⋯Cl and N—H⋯Cl interactions can lead to the formation of corrugated layers within the crystal structure. researchgate.net The specific distances and angles of these hydrogen bonds can be precisely measured from the X-ray data, providing a quantitative understanding of their strength and geometry.
Table of Hydrogen Bond Geometries in 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate iucr.org
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
| O1W—H2W1···Cl2 | 0.857 | 2.259 | 3.1036 | 168.7 |
| N1—H1N1···Cl2 | - | - | 3.1299 | - |
| N1—H1N1···Cl1 | - | - | 3.1364 | - |
| O1W—H1W1···Cl1 | 0.802 | 2.348 | 3.1493 | 176.4 |
Note: Data extracted from a study on 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate. 'W' denotes a water molecule. Some data points were not available in the source.
Hirshfeld Surface Analysis for Intermolecular Contact Quantification
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds and other significant interactions.
For 4-(dimethylazaniumyl)-2-hydroxyanilinium dichloride monohydrate, the Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing come from H···H, H···Cl, H···O, and C···H contacts. researchgate.net Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The breakdown of these contacts by their percentage contribution to the total Hirshfeld surface area allows for a detailed understanding of the relative importance of different types of intermolecular forces in stabilizing the crystal structure.
Contribution of Intermolecular Contacts to the Hirshfeld Surface of the 4-(dimethylazaniumyl)-2-hydroxyanilinium cation iucr.org
| Contact Type | Contribution (%) |
| H···H | 51.3 |
| H···Cl/Cl···H | 23.0 |
| H···O/O···H | 12.9 |
| C···H/H···C | 9.7 |
This quantitative analysis underscores the predominance of hydrogen-based contacts in defining the crystal packing of this substituted anilinium salt. researchgate.netiucr.org
Theoretical Chemistry Investigations of 2 Methylphenyl Methylazanium Chloride
Computational Chemistry Approaches
Computational chemistry provides indispensable tools for understanding chemical structures and reactions at the molecular level. For a compound like (2-Methylphenyl)methylazanium chloride, these methods could offer profound insights into its behavior and properties.
Density Functional Theory (DFT) for Molecular Structure and Reactivity
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of this compound would typically begin with geometry optimization to find the lowest energy three-dimensional structure of the (2-Methylphenyl)methylazanium cation. This would involve calculating bond lengths, bond angles, and dihedral angles.
Once the optimized structure is obtained, various reactivity descriptors could be calculated. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between HOMO and LUMO would indicate the molecule's kinetic stability.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting regions susceptible to electrophilic and nucleophilic attack.
Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness could be calculated to provide a quantitative measure of the molecule's reactivity.
These calculations would be instrumental in predicting how this compound might interact with other molecules and its potential role in chemical reactions.
Ab Initio Methods for Electronic Structure and Conformational Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could provide a highly accurate description of the electronic structure of this compound. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed for more precise energy calculations than standard DFT.
A key area of investigation would be conformational analysis. The rotation around the C-C and C-N single bonds allows for different spatial arrangements (conformers) of the molecule. Ab initio calculations could be used to:
Map the potential energy surface by systematically changing key dihedral angles.
Identify all stable conformers and the transition states that connect them.
Calculate the relative energies of these conformers to determine their population distribution at a given temperature.
This analysis would be vital for understanding the molecule's flexibility and how its shape influences its properties and interactions.
Prediction of Spectroscopic Parameters (e.g., NMR Shielding Constants, Vibrational Frequencies)
A significant application of theoretical chemistry is the prediction of spectroscopic data, which can aid in the identification and characterization of compounds. For this compound, computational methods could predict:
NMR Shielding Constants: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are now routine. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a predicted NMR spectrum can be generated. Comparing this with experimental data can confirm the molecular structure.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the peaks observed in an infrared (IR) and Raman spectrum. This analysis not only helps in identifying the compound but also confirms that the optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
A hypothetical table of predicted vibrational frequencies could be generated, assigning specific frequencies to the stretching and bending modes of the molecule's functional groups (e.g., C-H stretch, N-H stretch, C-N stretch, aromatic ring vibrations).
Energetic and Geometrical Characterization of Molecular Systems
A thorough computational study would provide a wealth of data on the energetic and geometrical properties of this compound. This would involve the calculation of fundamental thermodynamic properties.
A summary of key parameters that would be determined in such a study is presented in the hypothetical data table below.
| Parameter | Predicted Value | Units |
| Energetic Properties | ||
| Total Electronic Energy | Value from calculation | Hartrees |
| Enthalpy | Value from calculation | kcal/mol |
| Gibbs Free Energy | Value from calculation | kcal/mol |
| HOMO-LUMO Gap | Value from calculation | eV |
| Geometrical Properties | ||
| C-N Bond Length | Value from calculation | Ångströms (Å) |
| Aromatic C-C Bond Lengths | Value from calculation | Ångströms (Å) |
| Key Dihedral Angle | Value from calculation | Degrees (°) |
Research Applications of 2 Methylphenyl Methylazanium Chloride and Its Structural Analogs
Role in Advanced Organic Synthesis
Quaternary ammonium (B1175870) salts, particularly those with benzyl (B1604629) groups, are valuable reagents and intermediates in the field of organic synthesis. Their utility stems from their ability to act as phase-transfer catalysts and as stable precursors for more complex molecular architectures.
Intermediate in Synthetic Pathways for Complex Molecules
Benzyl-substituted quaternary ammonium salts are recognized as stable intermediates in the synthesis of a variety of complex organic molecules. Their synthesis is often straightforward, typically involving the quaternization of a tertiary amine with a benzyl halide. This stability allows for their isolation and purification before being used in subsequent reaction steps. For instance, in multi-step syntheses, the quaternary ammonium group can serve as a protecting group or as a precursor to other functional groups. The C-N bond in benzylic ammonium salts can be selectively activated and cleaved, enabling the introduction of the benzyl group into a target molecule. This strategy is particularly useful in the construction of diarylmethanes and diarylethanes, which are common motifs in many biologically active compounds.
A general representation of the role of a benzyl quaternary ammonium salt as a synthetic intermediate is depicted in the table below:
| Intermediate | Reaction Type | Resulting Structure | Significance |
| Benzyl Quaternary Ammonium Salt | Nucleophilic Substitution | Benzylated Product | Formation of C-C, C-O, C-S, or C-N bonds |
| Benzyl Quaternary Ammonium Salt | Cross-Coupling Reactions | Diarylmethane Derivatives | Construction of complex carbon skeletons |
| Benzyl Quaternary Ammonium Salt | Rearrangement Reactions | Structurally Diverse Amines | Access to novel molecular scaffolds |
Precursor for Pharmacologically Valuable Compounds (within academic research scope)
Within the sphere of academic research, substituted benzylammonium derivatives are employed as precursors in the synthesis of various pharmacologically relevant compounds. For example, research has been conducted on the synthesis of N-alkyl substituted tetrahydroisoquinolines from substituted benzyl halides and the corresponding isoquinoline (B145761) precursors. nih.gov Some of the resulting quaternary ammonium derivatives have been investigated for their potential cardiovascular effects, such as hypotensive and bradycardial activities. nih.gov The specific substitution pattern on the benzyl ring, such as the ortho-methyl group in (2-Methylphenyl)methylazanium chloride, can influence the steric and electronic properties of the molecule, which in turn may affect its biological activity. The quaternary nitrogen atom itself is a key feature in many bioactive molecules, including muscle relaxants and antimicrobial agents.
Catalysis Research and Development
Quaternary ammonium salts are widely recognized for their role as phase-transfer catalysts (PTCs). PTCs facilitate the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.
Investigation of Co-catalytic Functionality
In addition to their primary role as phase-transfer catalysts, there is growing interest in the co-catalytic functionality of quaternary ammonium salts in various organic transformations. For instance, in certain reactions, the quaternary ammonium salt can act in concert with a metal catalyst to enhance reaction rates and selectivity. The lipophilic nature of the cation allows for the transport of anionic species into the organic phase, where they can participate in the catalytic cycle. The structure of the quaternary ammonium salt, including the nature of the substituents on the nitrogen atom and the counter-ion, can significantly impact its catalytic activity. Research has shown that in the synthesis of dialkyl sulfides under phase-transfer catalysis conditions, the catalytic activity of different quaternary ammonium chlorides follows the order: Methyltrialkylammonium (MTAAC) > Trialkylbenzyl (TABAC) >> Triethylbenzylammonium (TEBAC). osti.gov This highlights the influence of the alkyl and benzyl groups on the catalytic performance.
Chemical Tools for Fundamental Biological Research
The unique properties of quaternary ammonium compounds, such as their permanent positive charge and amphiphilic character, make them suitable for use as chemical tools to probe and understand fundamental biological processes.
Probes for Exploring Cellular Mechanisms (e.g., DNA damage response)
While direct evidence for the use of this compound as a probe for DNA damage response is not available, the broader class of quaternary ammonium compounds has been implicated in cellular processes. Due to their cationic nature, QACs can interact with negatively charged biological macromolecules such as DNA and proteins. This interaction can lead to disruptions in cellular functions. For instance, some QACs are known to have antimicrobial properties, which are attributed to their ability to disrupt the integrity of bacterial cell membranes. In the context of more specific cellular mechanisms, fluorescently labeled quaternary ammonium compounds could potentially be designed to visualize cellular structures or track specific molecular events. The development of such probes, often based on scaffolds like benzimidazole, is an active area of research for bioimaging applications. researchgate.net
The following table summarizes the general applications of quaternary ammonium compounds as biological probes:
| Probe Type | Target | Mechanism of Action | Research Application |
| Fluorescently Labeled QACs | Cellular Membranes | Intercalation and disruption | Studying membrane dynamics and integrity |
| QAC-based Biosensors | Specific Proteins/Enzymes | Binding and signal transduction | Detecting protein activity and localization |
| QACs with Reporter Groups | Nucleic Acids (DNA/RNA) | Electrostatic interactions | Investigating DNA condensation and damage |
Emerging Applications in Advanced Materials Science
The unique structural characteristics of this compound and its analogs, featuring a quaternary ammonium head group and a substituted aromatic ring, make them promising candidates for research in advanced materials science. Their ability to participate in non-covalent interactions and direct the assembly of larger structures is of particular interest.
Exploration of Supramolecular Architectures
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from smaller molecular components held together by non-covalent intermolecular forces. Substituted benzylammonium salts, such as this compound, are valuable building blocks in this field due to the directional nature of the interactions they can form, including hydrogen bonding and π-π stacking.
The formation of supramolecular salts from benzylamine (B48309) and various organic acids further illustrates the principles of supramolecular assembly. researchgate.net These assemblies are primarily driven by classical hydrogen bonds between the ammonium group and the acid's carboxylate group, leading to the formation of one-, two-, or three-dimensional networks. The specific architecture is influenced by the nature of the substituents on both the benzylammonium cation and the acid.
Research into Self-Assembly Systems
Self-assembly is a process where disordered components spontaneously organize into ordered structures. This bottom-up approach is a powerful tool in nanotechnology and materials science for creating functional materials. Benzylammonium halides and their derivatives are actively being investigated for their role in directing the self-assembly of complex materials.
In the context of low-dimensional perovskites, the organic ammonium cations, including substituted benzylammonium derivatives, play a crucial role in directing the self-assembly of the inorganic framework. The choice of the halide anion (e.g., chloride, bromide, iodide) within the lead(II) halide framework can directly influence the self-assembly of these large organic cations, thereby steering the adopted crystal structure of the hybrid material. This demonstrates a method to control the dimensionality and, consequently, the optoelectronic properties of the resulting perovskite materials. The interplay between the organic and inorganic components allows for the modulation of the molecular degrees of freedom of the organic cations, impacting the final self-assembled structure.
Agricultural Chemistry Research
Quaternary ammonium compounds (QACs) possessing a benzyl group are known for their broad-spectrum biocidal activity. This has led to research into their potential applications in agriculture as active ingredients in pesticides.
Investigation of Herbicidal and Fungicidal Activities
The investigation into the biological activity of QACs has revealed their potential as both herbicides and fungicides. nih.gov The efficacy of these compounds is often linked to their chemical structure, including the nature of the substituents on the alkyl and benzyl groups.
Fungicidal Activity:
Quaternary ammonium salts exhibit biological activity against a range of filamentous fungi and yeasts. nih.gov Their mechanism of action is believed to involve the disruption of the cell membrane, leading to the leakage of cellular contents. The presence of a benzyl group in the structure can enhance this antimicrobial activity. For example, studies on various QACs have shown their effectiveness against plant pathogens. While specific data for this compound is not extensively detailed, the general fungicidal properties of benzyl-containing QACs are well-established.
Herbicidal Activity:
The phytotoxicity of certain benzyl-containing quaternary ammonium compounds has been investigated, indicating their potential as herbicides. A study on the effects of dodecyldimethylbenzylammonium chloride (DBAC), a structural analog, on wheat seedlings demonstrated significant phytotoxicity at higher concentrations. nih.gov The observed effects included inhibition of plant growth, reduction in root length, and a decrease in photosynthetic pigment content. nih.gov The degree of phytotoxicity was found to be dependent on the specific structure of the QAC and its concentration. nih.gov This suggests that compounds like this compound could exhibit herbicidal properties, although further research is needed to determine their specific activity and selectivity.
The following table summarizes the observed phytotoxic effects of a structural analog on wheat seedlings.
| Parameter | Observed Effect at Higher Concentrations |
| Shoot Fresh Weight | Decreased |
| Root Fresh Weight | Decreased |
| Total Root Length | Decreased |
| Photosynthetic Pigment Content | Decreased |
| Malondialdehyde Content | Increased |
| Root Membrane Permeability | Increased |
Data based on studies of dodecyldimethylbenzylammonium chloride (DBAC). nih.gov
Industrial Chemical Research
The surfactant properties of quaternary ammonium salts, including those with a benzyl moiety, have led to their investigation and use in various industrial applications, particularly in the textile industry.
Development of Textile Auxiliaries (e.g., Leveling Agents, Antistatic Agents)
In textile processing, achieving uniform dyeing and preventing the buildup of static electricity are crucial for producing high-quality fabrics. Substituted benzylammonium compounds are researched for their potential as effective textile auxiliaries to address these challenges.
Leveling Agents:
Leveling agents are chemical additives used in dyeing processes to ensure a uniform distribution of dye on the fabric. Cationic surfactants, including quaternary ammonium salts, can function as leveling agents. They operate by forming a complex with anionic dyes, which temporarily reduces the dye's affinity for the fiber. This allows the dye to migrate more evenly across the fabric surface before fixation, resulting in a more level and consistent color. The specific structure of the benzylammonium salt, including the presence and position of substituents like the methyl group in this compound, can influence its effectiveness as a leveling agent.
Antistatic Agents:
Synthetic fibers are prone to the accumulation of static electricity, which can cause problems during processing and in the final product. Antistatic agents work by increasing the electrical conductivity of the fiber surface, allowing static charges to dissipate. Quaternary ammonium salts, due to their ionic nature, can function as effective antistatic agents. When applied to a textile, the hydrophilic quaternary ammonium head group orients towards the surface and attracts moisture from the air. This creates a thin, conductive layer of water that helps to dissipate static charges. The lipophilic part of the molecule, including the benzyl group, helps to anchor the agent to the fiber surface.
The following table outlines the primary functions of benzylammonium derivatives in textile applications.
| Application | Primary Function |
| Leveling Agent | Promotes uniform dye distribution |
| Antistatic Agent | Prevents the buildup of static electricity |
Research into Emulsifying and Dispersing Properties
The emulsifying and dispersing capabilities of quaternary ammonium compounds (QACs) are well-established, stemming from their amphiphilic nature. These molecules possess a hydrophilic cationic head group and a hydrophobic tail, allowing them to adsorb at oil-water or solid-liquid interfaces, thereby reducing interfacial tension and facilitating the formation of stable emulsions and dispersions. While specific research focusing solely on "this compound" is not extensively available in publicly accessible literature, the emulsifying and dispersing properties can be inferred from studies on its structural analogs, particularly benzalkonium chlorides, which feature a benzyl group.
The introduction of a methyl group onto the phenyl ring, as in the case of "this compound," is expected to influence its physicochemical properties, including its performance as an emulsifier and dispersant. The methyl group increases the hydrophobicity of the aromatic moiety, which can affect the molecule's partitioning behavior at interfaces and its self-assembly into micelles.
Detailed Research Findings
Research on analogous quaternary ammonium salts indicates that their effectiveness as emulsifiers and dispersing agents is dependent on several factors, including the length of the hydrophobic alkyl chain, the structure of the head group, and the nature of the counterion.
Emulsifying Properties:
Quaternary ammonium salts are known to be effective emulsifying agents for oil-in-water (O/W) emulsions. Their cationic nature leads to the formation of a positively charged layer around emulsified oil droplets, which creates electrostatic repulsion between the droplets, preventing coalescence and enhancing emulsion stability.
Studies on benzalkonium chlorides, which are structurally similar to this compound, have shown that their emulsifying capacity is influenced by the length of the n-alkyl chain. Generally, an increase in the alkyl chain length enhances the surfactant's hydrophobicity, leading to a lower critical micelle concentration (CMC) and improved surface activity. The CMC is a critical parameter, as it represents the concentration at which surfactant molecules begin to form micelles, a process integral to emulsification. The lower the CMC, the less surfactant is needed to achieve stable emulsification.
The presence of the 2-methylphenyl (or ortho-tolyl) group in "this compound" would likely lead to a lower CMC compared to its non-methylated benzyl analog due to increased hydrophobicity. This suggests that it could be a more efficient emulsifier.
Dispersing Properties:
As dispersing agents, QACs function by adsorbing onto the surface of solid particles in a liquid medium. This adsorption imparts a positive surface charge to the particles, leading to electrostatic repulsion that prevents particle agglomeration and settling. This is particularly effective for dispersing negatively charged particles.
The steric hindrance provided by the bulky head group, which includes the tolyl group in "this compound," can also contribute to the stabilization of dispersions. This steric stabilization mechanism complements the electrostatic repulsion, providing an additional barrier to particle aggregation. The effectiveness of QACs as dispersing agents is crucial in various industrial applications, such as in the formulation of paints, inks, and pesticides, where uniform and stable dispersions of solid particles are required.
While specific data for "this compound" is not available, the general principles governing the behavior of QACs provide a strong indication of its potential as both an emulsifying and dispersing agent. The key structural features—a cationic head and a hydrophobic tail, further modified by the presence of a tolyl group—suggest that it would be an effective surface-active agent.
Data Tables
Due to the lack of specific experimental data for "this compound" in the available literature, a data table for this compound cannot be generated. However, for illustrative purposes, a representative data table for a series of benzalkonium chlorides is provided below to demonstrate how properties such as the critical micelle concentration (CMC) are influenced by the alkyl chain length.
| Compound | Alkyl Chain Length (n) | CMC (mmol/L) |
|---|---|---|
| C8-Benzalkonium chloride | 8 | ~40 |
| C10-Benzalkonium chloride | 10 | ~10 |
| C12-Benzalkonium chloride | 12 | ~4 |
| C14-Benzalkonium chloride | 14 | ~1.5 |
| C16-Benzalkonium chloride | 16 | ~0.6 |
This data is representative and compiled from general surfactant literature. Actual values may vary depending on experimental conditions such as temperature and ionic strength.
Structural Analogs and Derivatives of 2 Methylphenyl Methylazanium Chloride in Academic Research
Systematic Synthesis of Substituted (Methylphenyl)methylazanium Chloride Derivatives
The synthesis of quaternary ammonium (B1175870) salts like (2-Methylphenyl)methylazanium chloride and its derivatives is typically achieved through the quaternization of tertiary amines. This classic method, often a variation of the Menshutkin reaction, involves reacting a tertiary amine with an alkyl halide. youtube.com
For derivatives of this compound, this would involve reacting a substituted N,N-dimethyl-(methylphenyl)amine with a suitable alkylating agent, such as methyl chloride. To create a library of diverse analogs for research, chemists can systematically vary the substituents on both the aromatic ring and the nitrogen atom.
Synthetic Strategies Include:
Aromatic Ring Modification: Starting with various substituted anilines (e.g., chloro, nitro, or methoxy-substituted 2-methylaniline), which are then dimethylated before the final quaternization step.
N-substituent Variation: Utilizing different alkyl halides (e.g., ethyl bromide, benzyl (B1604629) chloride) in the final step to replace the methyl group with other alkyl or arylmethyl groups. google.com
The general synthetic pathway allows for the creation of a wide range of molecules where steric and electronic properties can be finely tuned to study their impact on reactivity and function.
Structure-Reactivity and Structure-Function Relationship Studies
A significant portion of QAC research is dedicated to understanding the relationship between a molecule's structure and its activity (Structure-Activity Relationship, SAR). elsevierpure.com For aromatic QACs, key structural features that are commonly studied include the length of the alkyl chains attached to the nitrogen, the nature of the aromatic ring, and the type of substituents on the ring. mdpi.commdpi.com
Key Findings from SAR Studies on Analogous Compounds:
Alkyl Chain Length: The biological activity of QACs, particularly their antimicrobial efficacy, is highly dependent on the length of the alkyl chains. nih.gov For many QACs, optimal activity is observed with chain lengths between 12 and 16 carbons, as this provides an ideal balance of hydrophobicity to interact with bacterial cell membranes and hydrophilicity for solubility. frontiersin.orgscience.gov
Aromatic Substituents: The electronic nature of substituents on the phenyl ring can influence the compound's properties. Electron-withdrawing or electron-donating groups can alter the charge distribution on the quaternary nitrogen and affect how the molecule interacts with biological targets or participates in chemical reactions.
Counter-ion: While the chloride anion is common, some studies have found that changing the counter-ion (e.g., to bromide) can sometimes modify the compound's physical properties or even its biological potency. nih.gov
These principles suggest that a derivative of this compound with a long alkyl chain (e.g., dodecyl instead of methyl) would likely exhibit significantly enhanced antimicrobial properties compared to the parent compound.
| Structural Modification | Predicted Effect on Function | Rationale |
| Elongating N-alkyl chain (e.g., to C12-C16) | Increased antimicrobial activity | Enhances hydrophobic interactions with microbial cell membranes, leading to disruption. frontiersin.orgscience.gov |
| Adding electron-withdrawing groups to the phenyl ring | May alter reactivity and biological interactions | Modifies the electronic properties of the aromatic system and the cationic head. mdpi.com |
| Introducing a second quaternary ammonium group (forming a Gemini surfactant) | Lower critical micelle concentration (CMC) and potentially higher efficacy | The presence of two cationic heads and two hydrophobic tails often leads to enhanced surface activity and biological action. mdpi.com |
Investigation of Quaternary Ammonium Analogs
The broader class of quaternary ammonium compounds is a cornerstone of both industrial and academic research. mdpi.comnih.gov These compounds are investigated for a multitude of applications due to their cationic and amphiphilic nature. frontiersin.org
Areas of Investigation:
Antimicrobial Agents: QACs like benzalkonium chloride are active ingredients in numerous disinfectants and antiseptics. mdpi.comnih.gov Research focuses on developing new QACs that are more effective against resistant strains of bacteria and have lower toxicity. nih.gov
Phase-Transfer Catalysts: QACs can transport reactants across the boundary of immiscible solvents (e.g., water and an organic solvent), catalyzing reactions that would otherwise be very slow.
Surfactants and Emulsifiers: The amphiphilic structure, with a hydrophilic cationic "head" and a hydrophobic "tail," makes them effective surfactants in products ranging from fabric softeners to cosmetics. mdpi.com
The fundamental principles learned from studying these widely used analogs provide a strong basis for predicting the potential properties and applications of novel structures like this compound.
Exploration of Alkyl and Heteroaryl Substituted Azanium Chlorides
Academic research has extensively explored the synthesis and properties of azanium chlorides with diverse alkyl and heteroaryl substituents.
Alkyl-Substituted Derivatives: The synthesis of various alkyl chlorides serves as a foundational step for creating diverse QACs. organic-chemistry.org Research has also focused on complex alkyl substitutions, including the site-selective synthesis of tertiary alkyl chlorides from azetidinium salts, which opens pathways to novel and structurally complex QACs. nih.govrsc.org The variation in alkyl chain length and branching directly impacts the compound's physicochemical properties, such as its ability to form micelles. frontiersin.org
Heteroaryl-Substituted Derivatives: Incorporating heteroaromatic rings (e.g., pyridine, quinoline) into the structure of azanium salts can introduce new biological activities and chemical properties. researchgate.net Synthetic methods, such as aluminum chloride-induced heteroarylation, allow for the direct coupling of heteroarenes to create these complex structures. nih.gov The presence of heteroatoms like nitrogen or sulfur in the aromatic system can lead to unique interactions with biological targets or metal ions.
Studies on Organosilicon Ammonium Chloride Derivatives
A specialized and innovative subclass of QACs involves the incorporation of silicon, creating organosilicon quaternary ammonium compounds. google.com These molecules often feature a silyl (B83357) group, such as a trimethoxysilyl group, attached to the quaternary nitrogen via an alkyl spacer.
A key example is dimethyl dodecyl[3-(trimethoxysilyl)propyl] ammonium chloride (DMDAC) . researchgate.net The significance of these compounds lies in their ability to form covalent bonds with surfaces. The trimethoxysilyl group can hydrolyze to form reactive silanol (B1196071) groups, which then condense with hydroxyl groups present on substrates like glass, silica, or cellulose.
This property allows for the creation of durable, non-leaching antimicrobial surfaces. researchgate.net Research has shown that surfaces treated with organosilicon QACs can effectively kill microorganisms on contact without releasing chemical agents into the environment. science.gov This technology has applications in medical devices, textiles, and coatings to prevent biofilm formation and microbial contamination. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for obtaining high-purity (2-Methylphenyl)methylazanium chloride?
- Methodology : Synthesis typically involves quaternization of (2-methylphenyl)methylamine with methyl chloride or alkylation agents in polar solvents (e.g., methanol or ethanol). Reaction optimization includes controlling stoichiometry, temperature (e.g., 50–70°C), and reaction time (6–12 hours). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures ≥95% purity. Melting point analysis (187–189°C) and NMR spectroscopy validate purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Use PPE (gloves, lab coat, goggles), work in a fume hood to avoid inhalation, and avoid contact with skin/eyes. Spills should be mechanically collected (avoid water flushing) and disposed of as hazardous waste. Store in airtight containers at room temperature, away from moisture and oxidizing agents. Safety data align with protocols for structurally similar quaternary ammonium salts .
Q. How is the structural integrity of this compound confirmed?
- Methodology : Employ a combination of -/-NMR to verify aromatic protons (δ 6.8–7.3 ppm) and methyl groups (δ 2.3–2.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., m/z 225.73 for CHNS·HCl). Elemental analysis (C, H, N, Cl) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How does the chloride counterion influence the compound’s solubility and stability in pharmaceutical formulations?
- Methodology : The chloride ion enhances aqueous solubility via ion-dipole interactions. Stability studies (e.g., accelerated aging at 40°C/75% RH) coupled with HPLC monitoring can assess degradation pathways (e.g., hydrolysis). Compare with analogs (e.g., bromide salts) to evaluate counterion effects on shelf life. Pharmaceutical-grade standards (e.g., pH 5.0–7.0 for aqueous solutions) ensure compatibility with excipients .
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
- Methodology : If NMR signals overlap or deviate, confirm sample purity via TLC or HPLC. Use 2D NMR (COSY, HSQC) to resolve ambiguous assignments. Cross-validate with X-ray crystallography for absolute configuration determination. Contradictions may arise from residual solvents (e.g., DMSO) or tautomerism, requiring rigorous drying and spectral deconvolution .
Q. Can this compound form coordination complexes with transition metals?
- Methodology : Test complexation via reaction with metal salts (e.g., ZnCl, CuCl) in methanol/ethanol under inert atmospheres. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands. Isolate complexes using solvent evaporation and characterize via FTIR (shifts in N–H/C=O stretches) and single-crystal XRD. Reference methods for Schiff base-metal complexes .
Q. What are the implications of structural analogs (e.g., dodecyl derivatives) on bioactivity studies?
- Methodology : Compare antimicrobial or surfactant properties of this compound with analogs (e.g., dodecyl-bis(2-hydroxyethyl)-methylazanium chloride). Use broth microdilution assays (MIC/MBC) for antimicrobial activity or surface tension measurements (Du Noüy ring method). Structure-activity relationships (SAR) can identify critical alkyl chain and substituent effects .
Notes
- Methodological Focus : Answers emphasize experimental design, validation, and troubleshooting, aligning with academic research rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
